molecular formula C16H15N3O6 B12699875 Einecs 256-372-1 CAS No. 49556-76-5

Einecs 256-372-1

Katalognummer: B12699875
CAS-Nummer: 49556-76-5
Molekulargewicht: 345.31 g/mol
InChI-Schlüssel: NHUQJARJAUICDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 256-372-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981

Vorbereitungsmethoden

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common solvents and catalysts are used to facilitate the reactions.

Analyse Chemischer Reaktionen

Einecs 256-372-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

Einecs 256-372-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is utilized in biological studies to understand its effects on different biological systems.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes for the production of various chemical products.

Wirkmechanismus

The mechanism of action of Einecs 256-372-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Einecs 256-372-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8:

    Einecs 234-985-5: Bismuth tetroxide, another compound with distinct chemical characteristics.

    Einecs 239-934-0: Mercurous oxide, which has unique properties compared to this compound.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from these similar compounds.

Eigenschaften

CAS-Nummer

49556-76-5

Molekularformel

C16H15N3O6

Molekulargewicht

345.31 g/mol

IUPAC-Name

benzene-1,2,4-tricarboxylic acid;3-(2-methylimidazol-1-yl)propanenitrile

InChI

InChI=1S/C9H6O6.C7H9N3/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;1-7-9-4-6-10(7)5-2-3-8/h1-3H,(H,10,11)(H,12,13)(H,14,15);4,6H,2,5H2,1H3

InChI-Schlüssel

NHUQJARJAUICDR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN1CCC#N.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.